1-(2-Aminoethoxy)-4-methanesulfonylbenzene CAS number and molecular weight
1-(2-Aminoethoxy)-4-methanesulfonylbenzene CAS number and molecular weight
Abstract
This technical guide provides a comprehensive overview of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene, a molecule of interest in medicinal chemistry and synthetic research. Despite its absence of a registered CAS number, which suggests it is a novel or non-commercial research compound, its structural motifs—a phenoxyethylamine core and a methanesulfonyl group—are prevalent in pharmacologically active agents. This document details the compound's key identifiers, proposes a robust and detailed two-step synthetic pathway, outlines methods for its analytical characterization, and discusses its potential applications as a versatile building block in drug discovery. The guide is structured to provide both foundational knowledge and actionable laboratory protocols for scientists working with this and related molecules.
Compound Identification and Physicochemical Properties
1-(2-Aminoethoxy)-4-methanesulfonylbenzene, also known by its IUPAC name 2-(4-methylsulfonylphenoxy)ethanamine, is an organic compound featuring a primary amine, an ether linkage, and a sulfone functional group. While a specific CAS number is not currently registered for this compound in major chemical databases, its molecular identity is confirmed through its structural formula and mass spectrometry data.
The key identifiers and calculated properties are summarized below.
| Property | Value | Source / Method |
| IUPAC Name | 2-(4-methylsulfonylphenoxy)ethanamine | - |
| Synonym | 1-(2-Aminoethoxy)-4-methanesulfonylbenzene | - |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₉H₁₃NO₃S | PubChem |
| Molecular Weight | 215.27 g/mol | Calculated |
| Monoisotopic Mass | 215.06161 Da | PubChem |
Proposed Synthesis Pathway
The synthesis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene can be efficiently achieved via a two-step process. This pathway involves an initial nucleophilic substitution reaction to form the ether bond, followed by the deprotection of the amine. This strategy is designed for high yield and purity, utilizing common laboratory reagents and techniques.
The proposed workflow is visualized in the diagram below.
Caption: Proposed two-step synthesis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene.
Step 1: Synthesis of N-Boc-2-(4-methylsulfonylphenoxy)ethanamine (Protected Intermediate)
The foundational carbon-oxygen bond is constructed via the Williamson ether synthesis.[1][2] This classic Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[1][2][3] For this synthesis, 4-methanesulfonylphenol is reacted with N-Boc-2-bromoethylamine.[4][5] The tert-butyloxycarbonyl (Boc) group is used to protect the amine, preventing it from acting as a competing nucleophile and enabling a clean reaction at the phenolic oxygen.[6][7]
Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methanesulfonylphenol (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
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Solvent Addition: Add anhydrous acetonitrile as the solvent to create a stirrable suspension.
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Reagent Addition: Add N-Boc-2-bromoethylamine (1.2 equivalents) to the mixture.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.
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Workup:
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Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and rinsings and concentrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude protected intermediate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-2-(4-methylsulfonylphenoxy)ethanamine.
Step 2: Synthesis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (Final Product)
The final step is the removal of the acid-labile Boc protecting group to unveil the primary amine. This is typically achieved under strong acidic conditions, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide.[8][9][10]
Experimental Protocol:
-
Reaction Setup: Dissolve the purified N-Boc-2-(4-methylsulfonylphenoxy)ethanamine (1.0 equivalent) from Step 1 in dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Reaction Conditions: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 1-(2-Aminoethoxy)-4-methanesulfonylbenzene.
-
-
Purification: If necessary, the product can be further purified by recrystallization or a final silica gel column chromatography.
Analytical Characterization
To ensure the identity and purity of the synthesized 1-(2-Aminoethoxy)-4-methanesulfonylbenzene, a suite of standard analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. Expected ¹H NMR signals would include distinct peaks for the aromatic protons (showing characteristic splitting patterns for a 1,4-disubstituted ring), the two methylene groups of the ethoxy chain, the amine protons, and the methyl protons of the sulfonyl group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the observed mass to the calculated exact mass (215.06161 Da).
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High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is a standard method for analysis.
Potential Applications in Research and Drug Development
While specific biological activities for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene have not been reported, its structural components suggest significant potential as a scaffold or intermediate in drug discovery.
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Scaffold for Medicinal Chemistry: The phenoxyethylamine moiety is a key pharmacophore in many biologically active compounds, including certain beta-blockers and antidepressants. The primary amine serves as a crucial handle for further chemical modification, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).
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Intermediate for Sulfonamide Derivatives: The methanesulfonyl group is a bioisostere for other functional groups and is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. This compound can serve as a precursor for more complex sulfonamide-based therapeutics, which are known for a wide range of activities including antibacterial and anticancer effects.
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Building Block for Targeted Therapies: The versatile structure allows for its use in the synthesis of targeted agents, such as enzyme inhibitors or receptor ligands, where the specific arrangement of the aromatic ring, ether linkage, and amine is critical for binding and activity.
Conclusion
1-(2-Aminoethoxy)-4-methanesulfonylbenzene represents a promising, albeit currently undercharacterized, chemical entity. This guide provides a clear and scientifically grounded framework for its synthesis and analysis. By leveraging a robust Williamson ether synthesis followed by a standard Boc deprotection, researchers can reliably access this compound for further investigation. Its potential as a versatile building block in the development of novel therapeutics makes it a valuable target for synthetic and medicinal chemists. The protocols and data presented herein are intended to empower scientific professionals to explore the full potential of this and structurally related molecules.
References
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